5,6,7-trimethoxy-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
5,6,7-Trimethoxy-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound with a molecular formula of C21H25NO5 and a molecular weight of 371.43 g/mol . This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, contributing to various bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
5,6,7-Trimethoxy-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroquinolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can inhibit the function of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trimethoxyphenyl derivatives, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.
Uniqueness
5,6,7-Trimethoxy-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structural features and the presence of the trimethoxyphenyl group, which contributes to its diverse bioactivities and potential therapeutic applications .
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H25NO5/c1-12(2)27-16-9-7-6-8-13(16)14-10-18(23)22-15-11-17(24-3)20(25-4)21(26-5)19(14)15/h6-9,11-12,14H,10H2,1-5H3,(H,22,23) |
InChI Key |
SZRRGAZDOYRHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC |
Origin of Product |
United States |
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